molecular formula C11H10N6O B1384289 5-(5-Amino-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1304082-25-4

5-(5-Amino-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B1384289
M. Wt: 242.24 g/mol
InChI Key: LTPTVTSKVAEQMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Amino-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as 5-AP-T, is an organic compound derived from pyrazole and triazole. It is a member of the pyrazolotriazole family, which has been studied for its potential applications in pharmaceuticals, agrochemicals, and other areas. In

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : A number of studies focus on the synthesis of related compounds. For instance, Nayak and Poojary (2019) describe the synthesis of a related compound using ethanol and acetic acid, with insights into its potential inhibitory action through docking studies with human prostaglandin reductase (Nayak & Poojary, 2019).

  • Chemical Modification and Analysis : Al‐Azmi and Mahmoud (2020) discuss the successful synthesis of novel derivatives characterized by spectroscopic analyses, highlighting their use as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Biological and Pharmacological Activities

  • Antimicrobial Properties : Research has shown that certain derivatives exhibit significant antimicrobial properties. This is evident in the work of Al‐Azmi and Mahmoud (2020), who evaluated the synthesized compounds as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

  • Analgesic and Antioxidant Activities : Karrouchi et al. (2016) synthesized Schiff bases of related compounds and found them to have notable analgesic and antioxidant properties (Karrouchi et al., 2016).

Structural and Molecular Studies

  • Molecular Docking Studies : Studies like those conducted by Nayak and Poojary (2019) involve molecular docking to understand the binding interactions of the synthesized compounds, providing insights into their potential inhibitory action (Nayak & Poojary, 2019).

  • X-ray Analysis and Spectroscopy : The research also includes the use of X-ray analysis and various spectroscopy techniques to confirm the structures of the synthesized compounds, as seen in the work of Al‐Azmi and Mahmoud (2020) (Al‐Azmi & Mahmoud, 2020).

properties

IUPAC Name

3-(5-amino-1-phenylpyrazol-4-yl)-1,4-dihydro-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O/c12-9-8(10-14-11(18)16-15-10)6-13-17(9)7-4-2-1-3-5-7/h1-6H,12H2,(H2,14,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPTVTSKVAEQMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C3=NNC(=O)N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Amino-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(5-Amino-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 2
5-(5-Amino-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 3
5-(5-Amino-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 4
5-(5-Amino-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 5
5-(5-Amino-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 6
5-(5-Amino-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.